molecular formula C9H12N2O3 B1394253 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester CAS No. 1229624-54-7

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester

Cat. No. B1394253
M. Wt: 196.2 g/mol
InChI Key: DVAXKFLVUKGGFE-UHFFFAOYSA-N
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Description

The compound “3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester”, involves coupling reactions. For instance, hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Synthesis and Structural Analysis

  • Kumarasinghe et al. (2009) focused on the synthesis of a similar compound, highlighting the importance of X-ray analysis for unambiguous structure determination, which is crucial for the development and application of such compounds in scientific research (Kumarasinghe, Hruby, & Nichol, 2009).
  • Prokopenko et al. (2010) synthesized derivatives of this compound, emphasizing their potential in creating new functional molecules for various scientific applications (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Chemical Transformations and Reactivity

  • Frampton et al. (1991) discussed the thermal rearrangements of similar compounds, showing their potential in understanding and utilizing chemical reactivity in synthetic chemistry (Frampton, Majchrzak, & Warkentin, 1991).
  • Singh et al. (2005) explored the synthesis of ω-heterocyclic amino acids from related compounds, demonstrating their utility in creating biologically relevant molecules (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).

Application in Material Science

  • Hogale et al. (1995) synthesized new benzofuro(2,3-c)pyrazol-3(1H)-ones, indicating the use of similar compounds in material science and engineering (Hogale, Shirke, & Kharade, 1995).

Biological Relevance and Computational Studies

Anticancer Research

  • Jose (2017) explored the synthesis and evaluation of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives for their anticancer properties, highlighting the potential therapeutic applications of related compounds (Jose, 2017).

properties

IUPAC Name

methyl 3-(1,5-dimethylpyrazol-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6-7(5-10-11(6)2)8(12)4-9(13)14-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAXKFLVUKGGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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